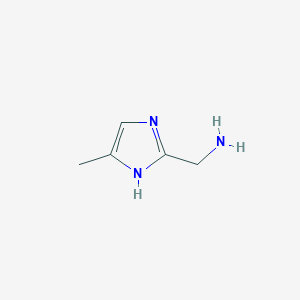

(4-Methyl-1H-imidazol-2-yl)methanamine

Descripción general

Descripción

(4-Methyl-1H-imidazol-2-yl)methanamine is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by a methyl group attached to the fourth position of the imidazole ring and a methanamine group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1H-imidazol-2-yl)methanamine can be achieved through several methods:

Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.

Grignard Reaction: The Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide can yield derivatives of this compound.

Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using a dehydrogenating catalyst such as platinum on alumina.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₈N₄

- Molecular Weight : Approximately 136.16 g/mol

- Structure : Contains an imidazole ring with a methyl group at the 4-position and an amine functional group attached to a methylene bridge.

Pharmaceutical Applications

(4-Methyl-1H-imidazol-2-yl)methanamine serves as a crucial building block in drug synthesis. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry.

Key Therapeutic Areas

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its suitability for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and metabolic pathways.

Biological Studies

The compound's interaction with biological macromolecules has been extensively studied:

- Mechanism of Action : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes and affecting nucleic acids and proteins' function.

- Case Studies :

- Study 1 : Demonstrated significant enzyme inhibition, suggesting applications in drug development.

- Study 2 : Showed anticancer activity through apoptosis induction in specific cancer cell lines.

- Study 3 : Investigated antimicrobial properties against various pathogens, supporting its use as an antimicrobial agent.

| Study | Findings |

|---|---|

| Study 1 | Significant enzyme inhibition; potential for drug development. |

| Study 2 | Induced apoptosis in cancer cell lines; anticancer potential. |

| Study 3 | Antimicrobial properties against multiple pathogens. |

Materials Science Applications

In addition to its pharmaceutical uses, this compound is utilized in materials science:

- Development of New Materials : Its unique chemical properties make it suitable for creating polymers and dyes.

- Coordination Chemistry : It acts as a ligand in coordination compounds due to its ability to coordinate with metal ions.

Research Findings and Insights

Numerous studies have focused on the synthesis and evaluation of this compound derivatives:

Synthetic Routes

Several synthetic pathways have been established for producing this compound, often involving reactions with various reagents under controlled conditions .

Mecanismo De Acción

The mechanism of action of (4-Methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may affect pathways related to cellular metabolism, signal transduction, and gene expression.

Comparación Con Compuestos Similares

1-Methylimidazole: Similar in structure but with a methyl group at the first position.

2-Methylimidazole: Similar but with a methyl group at the second position.

4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Contains a chlorophenyl group instead of a methyl group.

Uniqueness: (4-Methyl-1H-imidazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a methanamine group makes it a versatile compound for various applications.

Actividad Biológica

(4-Methyl-1H-imidazol-2-yl)methanamine, also known as N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl group at the 4-position enhances its lipophilicity and potential binding affinity to receptors.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for modulating enzyme activity and receptor binding.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

- Receptor Modulation: It can bind to various receptors, influencing signaling pathways involved in cellular responses.

- Antimicrobial Activity: Studies suggest that it disrupts microbial cell membranes, leading to cell death.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. For instance, it has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Antiviral Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit viral replication. For example, compounds with similar structures have been reported to exhibit antiviral activity against HIV by disrupting the interaction between integrase and LEDGF/p75 proteins .

Data Summary

| Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Antiviral | Inhibits HIV replication | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating strong antimicrobial potential.

Case Study 2: Antiviral Mechanism

Another investigation focused on the antiviral properties of a related compound in inhibiting HIV replication. The study found that the compound could reduce viral load by up to 45% in infected cell cultures while maintaining low cytotoxicity levels (CC50 > 200 µM) .

Análisis De Reacciones Químicas

Schiff Base Formation

The primary amine group readily undergoes condensation reactions with carbonyl compounds to form imine derivatives. For example:

-

Reaction with sodium pyruvate : Forms a nickel(II) complex via Schiff base coordination .

-

Reaction with sodium 3-methyl-2-oxobutyrate : Produces a ketimine tautomer under reflux conditions .

Mechanistic Insight :

The amine reacts with α-keto acids to form a Schiff base, which tautomerizes between aldimine and ketimine forms. X-ray crystallography confirms ketimine dominance in solid-state structures .

Alkylation Reactions

The N-1 and N-3 positions of the imidazole ring participate in alkylation:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| N-1 Alkylation | NaH, alkyl halides (e.g., CH₃I) | N-1 alkylated derivatives | 65–80% | |

| N-3 Alkylation | Acrylonitrile, NaOH | Quaternary salts (e.g., 26 ) | 70% |

Key Observation : N-1 alkylation requires prior deprotonation with strong bases like NaH .

Reductive Amination

The methanamine group participates in reductive amination with aldehydes:

Conditions :

-

Solvent: Methanol or THF

-

Temperature: 0°C to room temperature

Metal Coordination Chemistry

(4-Methyl-1H-imidazol-2-yl)methanamine acts as a ligand in transition metal complexes:

Table 1: Nickel Complexes Synthesized

| Ligand Structure | Counterion | λ_max (nm) | Geometry | Reference |

|---|---|---|---|---|

| [Ni(ket–5Me4Im)₂]²⁺ | Cl⁻ | 937, 594 | Octahedral | |

| [Ni(ald–5Me4Im)₂]²⁺ | Cl⁻ | 658, 543 | Square planar |

Findings :

-

Ketimine complexes exhibit stronger field splitting than aldimine analogues .

-

Steric effects from the methyl group influence coordination geometry .

C-2 Lithiation

Directed lithiation at C-2 enables further functionalization:

Example :

Lithiation followed by formylation with DMF produces aldehyde 28 , which is reducible to alcohol 29 .

Stability and Tautomerism

-

Tautomeric Equilibrium : In solution, Schiff base derivatives exist in equilibrium between aldimine (minor) and ketimine (major) forms. The ketimine form is thermodynamically favored by 8–12 kJ/mol .

-

pH Sensitivity : Protonation at N-1 shifts tautomer ratios, affecting metal-binding properties .

Key Research Findings

-

Catalytic Applications : Nickel complexes derived from this compound show potential as catalysts in asymmetric synthesis due to their chiral environments .

-

Biological Relevance : N-alkylated derivatives exhibit enhanced bioavailability compared to the parent compound .

-

Synthetic Efficiency : Reductive amination achieves >90% conversion when using NaBH₃CN as the reducing agent .

Propiedades

IUPAC Name |

(5-methyl-1H-imidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGIFGULXSOHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586176 | |

| Record name | 1-(5-Methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518064-28-3 | |

| Record name | 1-(5-Methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.